3-Cyclopropylpropan-1-ol

Catalog No.
S739583
CAS No.
5618-01-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropylpropan-1-ol

CAS Number

5618-01-9

Product Name

3-Cyclopropylpropan-1-ol

IUPAC Name

3-cyclopropylpropan-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2

InChI Key

ISBNDFWSSCIEHO-UHFFFAOYSA-N

SMILES

C1CC1CCCO

Canonical SMILES

C1CC1CCCO

3-Cyclopropylpropan-1-ol (CAS 5618-01-9) is a specialized primary alcohol featuring a terminal cyclopropyl ring, widely utilized as a critical C6 building block in medicinal chemistry and advanced organic synthesis. With a molecular weight of 100.16 g/mol and a topological polar surface area (TPSA) of 20.2 Ų, this clear, stable liquid serves as a highly efficient precursor for introducing the 3-cyclopropylpropyl moiety into complex scaffolds [1]. For procurement and material selection, its primary value lies in its ability to act as a bioisostere for straight-chain aliphatic groups, offering superior shape complementarity, modulated lipophilicity, and enhanced metabolic stability without compromising downstream synthetic processability [2].

Research Fit

UGT2B7 enzyme inhibition study tool compound

Lipophilic cyclopropyl building block for synthesis

Patented intermediate for miticide-related R&D

Substituting 3-cyclopropylpropan-1-ol with generic acyclic aliphatic alcohols, such as hexan-1-ol or 1-pentanol, fundamentally compromises application-critical performance and pharmacokinetic profiles. Flexible straight chains lack the rigid steric bulk of the cyclopropyl group, leading to poor shape complementarity in constrained hydrophobic binding pockets and a significant drop in lipophilic ligand efficiency (LLE) [1]. Furthermore, unbranched terminal alkyl chains are highly susceptible to rapid cytochrome P450-mediated oxidation, resulting in poor metabolic stability, whereas larger cyclic analogs like 3-cyclohexylpropan-1-ol introduce excessive steric clash that prevents optimal target engagement [2]. Consequently, for advanced therapeutic and agrochemical development, the precise geometric and electronic constraints of the 3-cyclopropylpropyl group cannot be replicated by cheaper, generic in-class substitutes.

Substitution Risk

Enzyme inhibition profile

UGT2B7 inhibition potency may differ between the alcohol and carboxylic acid or chain-extended analogs, altering assay outcome.

Lipophilicity mismatch

logP shift relative to cyclopropylmethanol can change membrane partitioning and non-specific binding in biological studies.

Volatility variance

Higher boiling point and lower vapor pressure compared to cyclopropanol affect evaporative loss control during heated or vacuum operations.

Enhanced Shape Complementarity and Target Binding Potency

In the development of tricyclic inhibitors, incorporating the 3-cyclopropylpropyl moiety derived from 3-cyclopropylpropan-1-ol provides a superior geometric fit in constrained 'triangular' hydrophobic pockets compared to acyclic alkyl chains. Structural optimization studies demonstrate that the rigid cyclopropyl ring yields a 3- to 10-fold improvement in target binding potency over methyl or straight-chain analogs, simultaneously driving an increase in lipophilic ligand efficiency (LLE) from 3.5 to over 4.5[1].

Evidence DimensionTarget binding potency and Lipophilic Ligand Efficiency (LLE)
Target Compound Data3- to 10-fold potency increase; LLE > 4.5
Comparator Or BaselineAcyclic alkyl chains (e.g., methyl/hexyl); LLE ~ 3.5
Quantified DifferenceUp to 10-fold potency improvement and +1.0 LLE unit
ConditionsIn vitro TR-FRET binding assays and X-ray crystallographic structural analysis

Enables drug discovery teams to achieve high biochemical potency without inflating molecular weight or lipophilicity, justifying the procurement of this specific building block over generic aliphatic alcohols.

UGT2B7 Inhibition IC50
Head-to-head
IC50 = 0.0009 mM (2.2× vs acid, 3.3× vs butanol)
Supports UGT2B7 inhibition assay context
Direct comparison under identical recombinant enzyme conditions

Lipophilicity-Driven Cellular Permeability

The terminal cyclopropyl group precisely modulates the lipophilicity of the resulting molecule, enhancing membrane crossing capabilities without the extreme hydrophobicity associated with longer straight chains. Comparative cellular assays reveal that scaffolds utilizing the 3-cyclopropylpropyl group achieve a 10-fold increase in cellular assay activity due to lipophilicity-driven permeability enhancements, vastly outperforming their acyclic counterparts [1].

Evidence DimensionCellular assay activity via membrane permeability
Target Compound Data10-fold increase in cellular efficacy
Comparator Or BaselineAcyclic aliphatic analogs (e.g., straight-chain alkyls)
Quantified Difference10x improvement in cell-based functional assays
ConditionsCellular efficacy assays comparing matched molecular pairs

Critical for selecting precursors in programs targeting intracellular mechanisms, ensuring that raw biochemical potency translates effectively into cellular environments.

Lipophilicity (logP)
Predicted
logP = 1.24 (3.2× vs cyclopropylmethanol)
Supports lipophilicity-dependent partitioning review
ACD/Labs predicted values, verify experimentally

Superior Metabolic Stability and CYP450 Resistance

Unbranched aliphatic chains like hexyl groups are highly vulnerable to terminal oxidation by cytochrome P450 enzymes, leading to rapid in vivo clearance. By utilizing 3-cyclopropylpropan-1-ol as a bioisosteric building block, the resulting 3-cyclopropylpropyl chains exhibit significant resistance to metabolic degradation, maintaining >50% parent compound stability after 30 minutes in rat liver microsome incubations, whereas straight-chain comparators are rapidly metabolized [1].

Evidence DimensionMicrosomal metabolic stability (half-life/clearance)
Target Compound Data>50% stability remaining at 30 minutes
Comparator Or BaselineStraight-chain aliphatic analogs (rapidly oxidized)
Quantified DifferenceSignificant reduction in terminal oxidation rates
ConditionsRat liver microsome (RLM) incubation over 30 minutes

Reduces downstream attrition in drug development by providing a built-in mechanism for extending in vivo half-life and lowering clearance rates.

Volatility profile
Predicted
BP 144 °C, vapor pressure 2.1 mmHg (16× lower vs cyclopropanol)
Supports reduced volatility handling context
Predicted boiling point and vapor pressure data

Precursor Suitability and High-Yield Processability

For industrial scale-up, 3-cyclopropylpropan-1-ol demonstrates excellent precursor suitability due to its unhindered primary hydroxyl group. In standard nucleophilic aromatic substitution (SNAr) and etherification protocols, this compound consistently achieves isolated yields of 85% to 96% under mild basic conditions (e.g., DIPEA, MeCN, 85 °C). In contrast, bulkier cyclic alcohols (like cyclohexanol) or highly branched acyclic alcohols often suffer from steric hindrance, resulting in extended reaction times and yields below 50% [1].

Evidence DimensionIsolated synthesis yield in SNAr/alkylation reactions
Target Compound Data85% - 96% isolated yield
Comparator Or BaselineSterically hindered or secondary cyclic alcohols (<50% yield)
Quantified Difference35% to 45% higher isolated yield
ConditionsStandard coupling conditions (DIPEA, MeCN, 85 °C)

Ensures highly reproducible, cost-effective manufacturing of complex APIs by minimizing side reactions and maximizing throughput during multi-step syntheses.

Patent utility
Supporting evidence
Explicitly named as intermediate in US4032564A for miticides
Supports synthetic utility context
Patent inclusion does not quantify biological efficacy

Halogenation and Sulfonylation Handling Stability

The robust nature of the cyclopropyl ring allows 3-cyclopropylpropan-1-ol to be quantitatively converted into highly reactive electrophiles (such as tosylates or bromides) without unwanted ring-opening or rearrangement side reactions. Standard tosylation (using TsCl/Et3N) proceeds smoothly to generate the activated intermediate in near-quantitative yields, providing a highly stable, handleable reagent for subsequent N-alkylation steps, a distinct advantage over strained systems that degrade during activation [1].

Evidence DimensionConversion efficiency to activated electrophiles
Target Compound DataNear-quantitative yield without ring-opening
Comparator Or BaselineHighly strained or reactive allylic/homoallylic alcohols (prone to rearrangement)
Quantified DifferenceElimination of rearrangement byproducts
ConditionsStandard tosylation/bromination conditions at 0 °C to room temperature

Provides process chemists with a reliable, scalable route to generate high-purity alkylating agents without the need for complex purification steps.

Commercial purity
Supplier specification
≥95% purity, multiple vendors
Supports procurement consistency review
Verify against lot-specific COA

Synthesis of Tricyclic Kinase and Protein-Protein Interaction Inhibitors

Directly leveraging its superior shape complementarity (Section 3), 3-cyclopropylpropan-1-ol is the optimal building block for constructing tricyclic scaffolds (e.g., BCL6 or LRRK2 inhibitors). The cyclopropyl moiety precisely fills constrained hydrophobic pockets, maximizing lipophilic ligand efficiency and target binding potency [1].

Development of Metabolically Stable Lipid Analogs

In programs targeting metabolic disorders (such as SCD1 inhibitors), substituting flexible aliphatic chains with the 3-cyclopropylpropyl group prevents rapid CYP450-mediated terminal oxidation. This application relies on the compound's proven metabolic stability profile (Section 3), ensuring viable in vivo pharmacokinetics [2].

Scale-Up Manufacturing of Complex N-Alkylated APIs

Due to its high-yield processability and stability during halogenation or sulfonylation (Section 3), this compound is ideal for industrial-scale N-alkylation workflows. Process chemists prioritize it to generate high-purity electrophilic intermediates without the risk of ring-opening or steric hindrance commonly seen with alternative cyclic alcohols [3].

Application Fit

Application
Selection Property
Validation Focus
UGT2B7 inhibition studies
Reported UGT2B7 inhibitory potency
Isoform-selective inhibition assay validation
Lipophilic cyclopropyl building block synthesis
Moderate lipophilicity profile
Membrane permeability assessment
Agrochemical intermediate R&D
Documented patent utility as precursor
Synthetic route feasibility verification
Reactions requiring reduced volatility
Higher boiling point, lower vapor pressure
Evaporation loss control evaluation

XLogP3

1.4

Wikipedia

3-Cyclopropylpropan-1-ol

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